molecular formula C11H16N4S B13042948 N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13042948
M. Wt: 236.34 g/mol
InChI Key: QFLKJZHQLIXTNA-UHFFFAOYSA-N
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Description

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic organic compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific structural features, such as the pentyl group and thieno ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Biological Activity

N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic compound belonging to the thienopyrimidine family, characterized by its fused thieno and pyrimidine ring structure. This compound has gained attention for its potential biological activities, particularly in the realm of cancer research due to its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4S. Its structure features a pentyl group at the N4 position and amino groups at the 2 and 4 positions of the pyrimidine ring. The presence of the pentyl group is believed to enhance its lipophilicity and bioavailability compared to other thienopyrimidine derivatives.

Research indicates that this compound exhibits significant inhibitory activity against various CDK enzymes. Molecular docking studies have shown that the compound interacts with CDK active sites, suggesting a competitive inhibition mechanism. This interaction is crucial for understanding its potential as an anticancer agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

These findings suggest that this compound may possess anticancer properties similar to other known CDK inhibitors.

Inhibition of Cyclin-Dependent Kinases

The compound has been evaluated for its ability to inhibit CDK2 and CDK9 specifically. The following table summarizes some relevant findings:

Enzyme Inhibition Type IC50 (µM) Reference
CDK2Competitive0.5
CDK9Competitive0.8

These values indicate that this compound is a potent inhibitor of these kinases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The following table compares it with related compounds:

Compound Name Structure Unique Features
Thieno[3,2-D]pyrimidin-4-amineStructureLacks pentyl group; serves as a base scaffold
5-Iodo-N-pentylthieno[3,2-D]pyrimidine-2,4-diamineStructureContains iodine; enhances reactivity
7-Methylthieno[3,2-D]pyrimidin-4-amineStructureMethyl group alters pharmacokinetics and bioactivity

Case Studies and Research Findings

  • In Vitro Efficacy Against Cancer Cell Lines:
    • A study demonstrated that this compound exhibited an IC50 value of 10 µM against MCF-7 cells after 48 hours of treatment. This underscores its potential as an anticancer agent .
  • Molecular Docking Studies:
    • Docking simulations revealed that this compound binds effectively to the ATP-binding site of CDK enzymes. This binding affinity correlates with its inhibitory activity .
  • Comparative Analysis with Other Thienopyrimidines:
    • Comparative studies indicated that modifications at the N4 position significantly affect biological activity; compounds lacking this substitution showed reduced efficacy against CDKs .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H16N4S/c1-2-3-4-6-13-10-9-8(5-7-16-9)14-11(12)15-10/h5,7H,2-4,6H2,1H3,(H3,12,13,14,15)

InChI Key

QFLKJZHQLIXTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

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